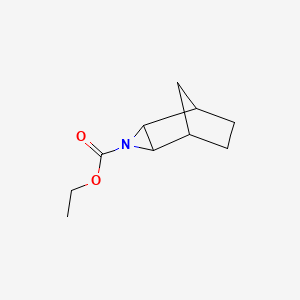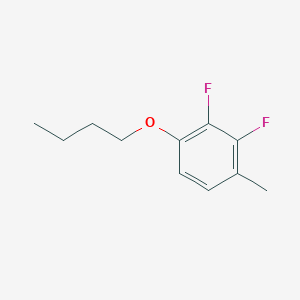
2-Ethoxy-3-fluoro-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The methyl group can be introduced via Friedel-Crafts alkylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-fluoro-5-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: 2-Ethoxy-3-fluoro-5-methylbenzoic acid.
Reduction: 2-Ethoxy-3-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-3-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy, fluoro, and methyl groups can affect the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 2-Fluoro-5-methylbenzaldehyde
- 2-Ethoxy-5-fluorobenzaldehyde
Uniqueness
2-Ethoxy-3-fluoro-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules .
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
2-ethoxy-3-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3 |
Clé InChI |
XYXMFMZYHGALJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1F)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)


![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)


